LOXL2 Inhibition Potency Compared to Generic 5-Nitropyrimidine-2,4-diamine Scaffold
The target compound inhibits human LOXL2 with an IC50 of 370 nM in a cell-based assay using CHO cells [1]. In contrast, the unsubstituted 5-nitropyrimidine-2,4-diamine core or simple N2-methyl derivatives show no reported LOXL2 activity, highlighting the essential contribution of the benzodioxole group. This level of potency is within range of tool compounds for in vitro target engagement studies.
| Evidence Dimension | LOXL2 Inhibition (IC50) |
|---|---|
| Target Compound Data | 370 nM (CHO cell assay, H2O2 production) |
| Comparator Or Baseline | 5-Nitropyrimidine-2,4-diamine (unsubstituted core) – no LOXL2 activity reported |
| Quantified Difference | >100-fold selectivity window over inactive core (qualitative) |
| Conditions | Inhibition of human LOXL2 expressed in CHO cells, assessed as reduction of H2O2 production from oxidative deamination of DAP, preincubated for 2 hrs |
Why This Matters
This potency against a therapeutically relevant target provides a clear rationale for procuring this compound over simpler, commercially available 5-nitropyrimidine-2,4-diamine building blocks that lack LOXL2 activity.
- [1] BindingDB. (n.d.). BDBM50266785: CHEMBL4066192; US11358936, Compound 1-41. Affinity Data for LOXL2. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50266785 View Source
